molecular formula C12H20O6 B014382 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose CAS No. 2595-05-3

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

Cat. No. B014382
CAS RN: 2595-05-3
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-VVULQXIFSA-N
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Description

Synthesis Analysis

The synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose typically involves isopropylidenation and selective hydrolyzation of alpha-D-glucose as the raw material. The process is characterized by simplicity and convenience, with the final product being characterized through methods such as 1H-NMR, IR, and TLC, achieving an overall yield of around 45% (L. Bin, 2005).

Molecular Structure Analysis

The molecular structure of derivatives of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose has been extensively studied, with findings reported on the crystal and molecular structure. These studies offer insights into the stereochemistry and conformational details essential for understanding the compound's chemical behavior (P. Cox et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose include its participation in C-stannylated carbohydrate derivatives and reactions under various conditions that lead to the formation of interesting organic structures. These reactions often involve selective cleavage, addition, or substitution, illustrating the compound's versatility in organic synthesis (Lynne A. Burnett et al., 1993).

Physical Properties Analysis

The physical properties of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose and its derivatives can be inferred from studies focusing on similar compounds. These include analyses of their crystal structure, which helps in understanding the compound's stability, solubility, and potential for forming various derivatives under different conditions (Iulia A Sacui et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose, are crucial for its application in synthesis. Detailed chemical property analyses often involve studying the compound's behavior in various chemical reactions, including its role as a precursor in the synthesis of more complex molecules. These studies provide valuable information for developing synthetic methodologies and understanding the underlying chemistry (Ken-Ichi Sato et al., 1980).

Scientific Research Applications

  • Synthesis of Fluorinated Sulphonic Esters

    It is used for the synthesis of fluorinated sulphonic esters of sugars. These esters react with pyridine and have potential applications in various chemical reactions and processes (Hall & Miller, 1976).

  • Key Ingredient in Synthesis of Octosyl Acids

    It serves as a key ingredient in the synthesis of octosyl acids A and B, which are important in the study and production of complex organic compounds (Anzai & Saita, 1977).

  • C-Stannylated Carbohydrate Derivatives

    As a C-stannylated carbohydrate derivative, it has potential applications in nucleophilic assistance during bond formation, demonstrating its usefulness in more complex organic synthesis (Burnett et al., 1993).

  • Crystalline Adduct for Sugar Derivatives

    This compound forms a crystalline adduct used to derive various sugar derivatives with two-carbon branches, highlighting its role in the development of new sugar-based molecules (Brimacombe & Mather, 1980).

  • Precursor for Nucleoside Analogs

    It is used as a precursor for the creation of nucleoside analogs, which are significant in pharmaceutical research, particularly in the development of medications and therapeutic agents (Zsoldos-Mády & Zbiral, 1986).

  • Formation of Nitro-Allofuranose

    In a specific reaction with trifluoroperacetic acid, it yields 3-nitro-allofuranose, a compound that can be useful in various chemical synthesis processes (Takamoto et al., 1973).

  • Production of Methyl Glycosides

    It is involved in acetal migration during methanolysis, producing methyl glycosides of various sugars, which are important in the study of carbohydrates (Williams, 1970).

  • Synthesis Potential

    Its synthesis has great potential due to the simple and convenient route, high yield, and easy availability of raw materials, making it a valuable compound in chemical research and industry applications (Bin, 2005).

  • Role in Gas Phase Reactions

    It forms specific products when reacted with electrophiles derived from acetone in gas phase reactions, showcasing its reactivity and utility in analytical chemistry (Flechtner, Winnik, & Tevesz, 1996).

  • Acetonation and Oxidation

    The acetonation of d-allose with this compound leads to the production of derivatives that can be further oxidized for various scientific applications (Ballard & Stacey, 1970).

  • Crystal Structure Analysis

    Its derivatives have been synthesized, and their crystal structures determined, indicating its importance in structural chemistry (Cox et al., 1989).

  • Formation of Phosphinyl Derivatives

    The reaction of its derivatives with dimethyl phosphite yields phosphinyl derivatives, illustrating its role in the synthesis of phosphorus-containing organic compounds (Evelyn et al., 1973).

  • Epimerization Kinetics

    Studies on its epimerization kinetics provide insights into its chemical behavior and stability under different conditions, which is crucial for its application in synthetic processes (Sato et al., 1980).

  • Production of Octosyl Nucleosides

    It can be used in the production of octosyl nucleosides, which are significant in the synthesis of complex nucleoside structures (Knapp et al., 2006).

  • Erythroid Differentiation Induction

    Some derivatives exhibit activity as inducers of erythroid differentiation in human erythroleukemic cells, suggesting potential biomedical applications (Landi et al., 2009).

  • Influence on Conformational Properties

    Its derivatives' intramolecular hydrogen bonding influences their conformational properties, which is important in understanding molecular structure and interactions (Fernández et al., 1996).

  • Establishment of Molecular Structure

    The structure of its derivatives has been established through multistage conversions into known compounds, demonstrating its role in structural elucidation in chemistry (Foster, Hems, & Webber, 1967).

  • Synthesis of Lyxose Derivatives

    It has been used in the synthesis of 2-O-methyl-L-lyxose, a component of everninomicins B and D, highlighting its role in the production of complex organic molecules (Brimacombe, Mofti, & Tucker, 1971).

Safety And Hazards

Specific safety and hazard information for 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose is not available from the sources. However, it’s always recommended to handle chemical substances with appropriate safety measures.


properties

IUPAC Name

(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-VVULQXIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

CAS RN

2595-05-3
Record name 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-allofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2595-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RL Whistler, LW Doner - The Journal of Organic Chemistry, 1970 - ACS Publications
This reaction differs from that found between hexa-fluoroacetone and triphenylphosphine; in this case with hexafluoro acetone two molecules of the ketone add to one molecule of the …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
MW Chun - 약학회지, 1983 - koreascience.kr
DMSO-oxalyl chloride at low temperature in methylene chloride reacted with isolated secondary hydroxyl groups in some monosaccharides to give alkoxysulfonium salts, convertible to …
Number of citations: 0 koreascience.kr
AR Martinez - 1995 - animorepository.dlsu.edu.ph
A new method for the synthesis of 3-amino-3-deoxy-1, 2: 5, 6-di-O-isopropylidene-alpha-D-allofuranose is described. This reaction sequence consists of esterifying 1, 2: 5, 6-di-O-…
Number of citations: 0 animorepository.dlsu.edu.ph
천문우 - YAKHAK HOEJI, 1983 - yakhak.org
DMSO-oxalyl chloride at low temperature in methylene chloride reacted with isolated secondary hydroxyl groups in some monosaccharides to give alkoxysulfonium salts, convertible to …
Number of citations: 2 www.yakhak.org
RL WHISTLER, D LW - 1972 - pascal-francis.inist.fr
DISPLACEMENT OF THE P-TOLYLSULFONYLOXY GROUP IN 1,2:5,6-DI-O-ISOPROPYLIDENE-3-O-TOLYLSULFONYL-ALPHA -D-GLUCOFURANOSE. 3-AZIDO-3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA -D-ALLOFURANOSE …
Number of citations: 0 pascal-francis.inist.fr
A Linden, CK Lee, KF Siew - Acta Crystallographica Section C …, 1996 - scripts.iucr.org
The furanoid sugar ring in the title compound, C16H26O7, has a 3T4 conformation while the two O-isopropylidene rings have envelope conformations, with O(2) and C(5) lying out of …
Number of citations: 1 scripts.iucr.org
CJ Mathews - 1991 - elibrary.ru
Degree: D. Phil. DegreeYear: 1989 Institute: University of Oxford (United Kingdom) Available from UMI in association with The British Library. Requires signed TDF. The syntheses of …
Number of citations: 0 elibrary.ru
ZD Chen, X Zhou, JT Yi, HJ Diao, QL Chen, G Lu… - Organic …, 2022 - ACS Publications
Sulfonyl fluorides are useful building blocks in a wide array of fields. Herein, we report a catalytic decarboxylative fluorosulfonylation approach for converting abundant aliphatic …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
A Gonzalez, M Orzaez… - ANALES DE …, 1976 - REAL SOC ESPAN QUIMICA …
Number of citations: 4
천문우 - 약학회지, 1983 - dbpia.co.kr
DMSO-oxalyl chloride at low temperature in methylene chloride reacted with isolated secondary hydroxyl groups in some monosaccharides to give alkoxysulfonium salts, convertible to …
Number of citations: 2 www.dbpia.co.kr

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